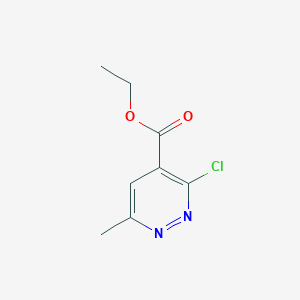

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate

Description

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a pyridazine derivative characterized by a chlorine substituent at position 3 and a methyl group at position 6 of the pyridazine ring, with an ethyl ester moiety at position 4. Pyridazine derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their heterocyclic structure, which allows for diverse electronic and steric modifications.

Properties

IUPAC Name |

ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-5(2)10-11-7(6)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJXUFNMEGCFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618396 | |

| Record name | Ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-53-0 | |

| Record name | Ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-6-methylpyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of oxidized pyridazine derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Hydrolysis: Formation of 3-chloro-6-methylpyridazine-4-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate has the following chemical characteristics:

- Molecular Formula: C₈H₉ClN₂O₂

- Molecular Weight: Approximately 200.62 g/mol

- IUPAC Name: this compound

- CAS Number: 1445-53-0

The compound features a pyridazine ring with a chloro group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 4-position. This unique arrangement contributes to its reactivity and biological activities.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties: Research has shown that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

- Drug Development: It serves as a precursor in the synthesis of more complex pharmaceutical compounds due to its unique structure and reactivity .

Agrochemicals

The compound is also being explored in agricultural applications:

- Pesticide Development: Its biological activity suggests potential use in developing new agrochemicals, particularly in creating effective pesticides that target specific pests without harming beneficial organisms .

Data Summary

The following table summarizes the key applications of this compound:

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anti-inflammatory properties | Potential drug candidates |

| Agrochemicals | Explored for use in pesticide formulation | Development of targeted pesticides |

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules | Precursor in various chemical syntheses |

Case Study 1: Antimicrobial Research

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays showed a reduction in pro-inflammatory cytokines, supporting its use in developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-methylpyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of ethyl 3-chloro-6-methylpyridazine-4-carboxylate, we compare it with two closely related pyridazine derivatives:

Ethyl 3-Chloro-6-Oxo-1H-Pyridazine-4-Carboxylate (C₇H₇ClN₂O₃)

- Structural Features : Chlorine at position 3 and an oxo (keto) group at position 6 .

- Key Properties :

- Molecular weight: 202.595 g/mol.

- LogP (lipophilicity): 1.01, indicating moderate hydrophobicity.

- Polar surface area (PSA): 72.31 Ų, suggesting moderate polarity due to the oxo group.

- The chlorine at position 3 likely facilitates electrophilic substitution reactions.

Ethyl 6-Methoxypyridazine-4-Carboxylate (C₈H₁₀N₂O₃)

- Key Properties :

- Molecular weight: 182.18 g/mol.

- LogP (estimated): ~0.5–1.0 (methoxy groups are less hydrophobic than methyl groups).

- Reactivity : The methoxy group is electron-donating, which may stabilize the pyridazine ring against electrophilic attack. The absence of a chlorine substituent reduces electrophilicity at position 3.

This compound (Hypothetical Data)

- Structural Features : Chlorine at position 3 and methyl at position 6.

- Estimated Properties: Molecular formula: C₉H₉ClN₂O₂. Molecular weight: ~214.63 g/mol. LogP (estimated): ~1.5–2.0 (methyl group increases lipophilicity compared to methoxy or oxo substituents). Polar surface area: Lower than oxo-substituted analog due to the nonpolar methyl group.

Table 1: Comparative Analysis of Pyridazine Derivatives

Research Findings and Implications

The oxo group in the analog from reduces lipophilicity but enhances solubility in aqueous environments, making it suitable for formulations requiring polar solvents .

Methoxy groups () may require deprotection steps in synthesis, adding complexity compared to methyl substituents.

The chlorine and methyl groups in the target compound may enhance binding to hydrophobic enzyme pockets.

Biological Activity

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a compound that has garnered interest due to its significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.62 g/mol. The compound features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a carboxylate group and chlorine at specific positions contributes to its unique reactivity profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could serve as a potential candidate for developing new antimicrobial agents. For instance, studies have indicated MIC values ranging from 0.0195 mg/mL against E. coli to higher concentrations for other strains, demonstrating its broad-spectrum efficacy .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been preliminarily studied for anti-inflammatory properties . While specific mechanisms are yet to be fully elucidated, initial findings suggest that it may interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Currently, the precise mechanism of action for this compound remains unclear due to limited research. However, interactions with specific biological targets have been suggested. These include:

- Binding affinity with enzymes involved in metabolic pathways.

- Potential inhibition of bacterial cell viability through disruption of critical metabolic functions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Chlorination : Introduction of the chlorine atom at the 3-position is crucial for its biological activity.

- Esterification : The carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

These synthetic routes highlight the compound's accessibility for further research and industrial applications .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridazine derivatives. A comparative table outlining these compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-chloropyridazine-3-carboxylate | C₈H₉ClN₂O₂ | Chlorine at position 4 instead of 3 |

| Mthis compound | C₈H₉ClN₂O₂ | Methyl group instead of ethyl |

| Ethyl 5-chloropyridazine-3-carboxylate | C₈H₉ClN₂O₂ | Chlorine at position 5, altering reactivity |

This table illustrates how variations in substitution patterns can influence the biological activity and chemical properties of similar compounds .

Case Studies and Future Directions

While current research highlights promising antibacterial and anti-inflammatory activities, further investigations are necessary to fully understand the therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of its safety profile and toxicity assessments.

- Investigating its efficacy in vivo models to confirm preliminary findings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-chloro-6-methylpyridazine-4-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization or condensation. For example, similar pyridazine derivatives are prepared using Biginelli reactions, where aromatic aldehydes, ethyl acetoacetate, and thioureas undergo one-pot condensation . Cyclization steps with reagents like 3-amino-5-methylisoxazole are critical for forming the pyridazine core, with reaction temperature (e.g., 80°C) and solvent choice (e.g., N,N-dimethylacetamide) significantly affecting yield . Purification often involves silica gel chromatography or recrystallization from methylene chloride/petroleum ether mixtures .

Q. How can researchers optimize purification and characterization of this compound?

- Methodological Answer : Recrystallization using solvent pairs like methylene chloride/petroleum ether improves purity by removing unreacted intermediates . Characterization typically combines LC-MS for molecular weight confirmation and <sup>1</sup>H-NMR to verify substituent positions (e.g., methyl and ethyl groups) . For structural validation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended, though this requires high-quality single crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR/IR spectra often arise from tautomerism or rotational conformers. For example, the chloro and methyl groups on the pyridazine ring may exhibit unexpected coupling patterns due to steric effects. Computational modeling (e.g., density functional theory, DFT) can predict spectroscopic profiles and identify dominant tautomers. Cross-validation with high-resolution mass spectrometry (HR-MS) and X-ray diffraction data is essential to resolve ambiguities .

Q. How do reaction mechanisms differ when modifying substituents on the pyridazine ring?

- Methodological Answer : Substituent effects are critical in regioselective functionalization. Chlorine at position 3 acts as a leaving group in nucleophilic aromatic substitution, enabling further derivatization (e.g., with amines or thiols). In contrast, the methyl group at position 6 sterically hinders electrophilic attacks, directing reactivity to the 4-carboxylate moiety. Mechanistic studies using deuterated solvents or kinetic isotope effects (KIEs) can probe transition states and rate-determining steps .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Methodological Answer : Pyridazine derivatives often form twinned crystals or exhibit disorder due to flexible ester groups. To mitigate this, slow evaporation crystallization (e.g., using ethyl acetate/hexane) is employed to grow high-quality crystals. SHELXD and SHELXE are used for phase determination in cases of weak diffraction, while SQUEEZE (in PLATON) models solvent-accessible voids in disordered structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.